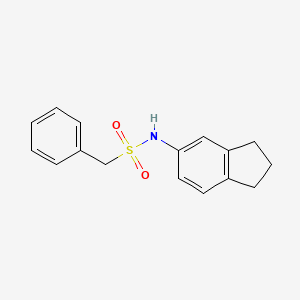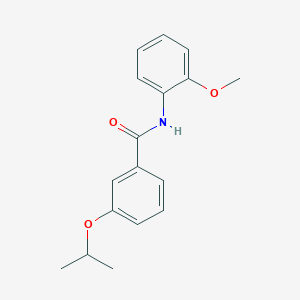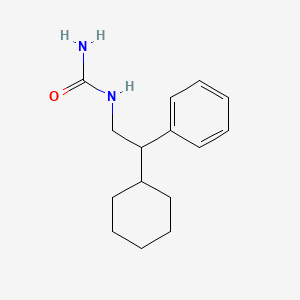
N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide, commonly known as L-703,606, is a selective antagonist of the neurokinin-1 (NK-1) receptor. The NK-1 receptor is a G protein-coupled receptor that is involved in the regulation of pain, inflammation, and stress response. L-703,606 has been extensively studied for its potential therapeutic applications in various diseases, including depression, anxiety, and substance abuse.
作用機序
L-703,606 acts as a selective antagonist of the N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide receptor. The N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide receptor is widely distributed in the central nervous system and is involved in the regulation of pain, inflammation, and stress response. By blocking the activation of the N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide receptor, L-703,606 can modulate the release of neurotransmitters, such as substance P, that are involved in these processes.
Biochemical and Physiological Effects:
L-703,606 has been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression. It has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and alcohol. In addition, L-703,606 has been shown to reduce pain and inflammation in animal models of inflammatory diseases.
実験室実験の利点と制限
L-703,606 is a well-characterized compound that has been extensively studied for its pharmacological properties. It is a highly selective antagonist of the N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide receptor and has been shown to have a good safety profile in preclinical studies. However, its use in clinical trials may be limited by its poor solubility and bioavailability.
将来の方向性
1. Development of more potent and selective N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide receptor antagonists.
2. Investigation of the potential therapeutic applications of N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide receptor antagonists in other diseases, such as cancer and autoimmune disorders.
3. Development of novel drug delivery systems to improve the solubility and bioavailability of L-703,606.
4. Investigation of the role of the N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide receptor in the regulation of immune function and inflammation.
5. Examination of the potential interactions between N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide receptor antagonists and other drugs used in the treatment of depression, anxiety, and substance abuse disorders.
合成法
The synthesis of L-703,606 involves the reaction of 2,3-dihydroindene-5-carboxylic acid with phenylmethanesulfonyl chloride in the presence of a base, followed by reduction with lithium aluminum hydride. The resulting product is then purified using column chromatography to obtain the pure compound.
科学的研究の応用
L-703,606 has been extensively studied for its potential therapeutic applications in various diseases, including depression, anxiety, and substance abuse. It has been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression. In addition, L-703,606 has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and alcohol, indicating its potential as a treatment for substance abuse disorders.
特性
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-20(19,12-13-5-2-1-3-6-13)17-16-10-9-14-7-4-8-15(14)11-16/h1-3,5-6,9-11,17H,4,7-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPOOGORTFXXIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[3-(1-adamantyl)-3-oxo-1-(trifluoromethyl)propylidene]-3-chlorobenzohydrazide](/img/structure/B5291634.png)
![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5291639.png)

![6-{[(5-tert-butyl-3-isoxazolyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5291654.png)

![2-[7-acetyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-nitrophenol](/img/structure/B5291661.png)
![2-(3-chloro-4-hydroxyphenyl)-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]acetamide](/img/structure/B5291675.png)


![4-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-methyl-5(4H)-isoxazolone](/img/structure/B5291701.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B5291704.png)
![9-(3-fluoroisonicotinoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5291705.png)
![2-(2-methylphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5291712.png)
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(4-methylpyrimidin-5-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5291725.png)